N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O2S/c1-2-9-26-18(29)15-10-13(22)5-8-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-6-3-12(21)4-7-14/h3-8,10H,2,9,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWFHQXFAJXQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that integrates a triazole moiety with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₈ClF₁N₄O₂S
- Molecular Weight : 396.88 g/mol
The structure includes a chlorophenyl group and a thioacetamide linked to a triazoloquinazoline scaffold, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds similar to triazoloquinazolines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL in some cases .
- Antifungal Activity : The triazole framework contributes to antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been documented to inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies have reported IC₅₀ values indicating cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain triazole-containing compounds demonstrated IC₅₀ values ranging from 0.39 μM to 0.46 μM against these cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives often act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Core Modifications
- N-(4-Acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide (): Replaces the 4-chlorophenyl group with a 4-acetylphenyl moiety.
2-((7-Chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide () :
Substitutes fluorine at position 7 with chlorine and modifies the arylacetamide to a 2,4-dimethylphenyl group. Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to fluorine .
Substituent Variations on the Arylacetamide Group
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Incorporates a trifluoromethyl group at position 3 of the chlorophenyl ring. The CF₃ group increases electronegativity and steric bulk, which may enhance receptor binding specificity .
- N-(4-Fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide (): Replaces the triazoloquinazolinone core with an imidazoquinazolinone system.
Table 1: Key Properties of Selected Analogues
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?
- Methodology : Use a nucleophilic substitution reaction between a pre-synthesized triazoloquinazoline-thiol intermediate and 2-chloro-N-(4-chlorophenyl)acetamide. Optimize conditions by employing triethylamine (NEt₃) as a base in anhydrous dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to enhance purity .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvement can be achieved by controlling stoichiometry (1:1 molar ratio of thiol to chloroacetamide) and ensuring inert conditions .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the triazoloquinazoline core (e.g., δ 2.5–3.0 ppm for propyl-CH₂, δ 7.3–8.1 ppm for aromatic protons) and acetamide moiety (δ 4.1 ppm for -S-CH₂-CO-) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the 4-chlorophenyl and fluoro substituents .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Screening Strategy :
- Enzyme Inhibition : Use fluorogenic substrates in COX-1/2 inhibition assays (IC₅₀ determination) with celecoxib as a positive control .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, comparing viability reduction to cisplatin .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
- Case Study : If conflicting IC₅₀ values arise between enzyme-based and cell-based assays, validate via orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure direct binding affinity to target proteins (e.g., kinases).
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced efficacy in cellular models .
- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Adjust for covariates like solvent effects (DMSO vs. aqueous buffers) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model the triazoloquinazoline core’s binding to ATP pockets (e.g., EGFR kinase). Use PubChem’s 3D conformer data (CID: [compound-specific]) as a starting structure .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize the electron-withdrawing effects of the 7-fluoro and 4-chlorophenyl groups .
Q. How can synthesis scalability be optimized without compromising purity?
- Process Chemistry :
- Flow Chemistry : Adapt batch synthesis to continuous flow using microreactors for improved heat/mass transfer. Reference Omura-Sharma-Swern oxidation protocols for analogous heterocycles .
- Design of Experiments (DoE) : Use a 2³ factorial design to optimize temperature, solvent ratio (dioxane:DMF), and catalyst loading (e.g., AlCl₃ for cyclization steps) .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Troubleshooting :
- Byproduct Analysis : Identify unreacted thiol intermediate via LC-MS; increase NEt₃ concentration to scavenge HCl.
- Alternative Coupling Agents : Replace chloroacetamide with bromoacetamide for faster kinetics (risk: increased alkylation side products) .
Q. What strategies ensure compound stability during long-term storage?
- Stability Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
